molecular formula C22H16BrN3O B11103021 (2R,3R,10bS)-3-acetyl-2-(4-bromophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

(2R,3R,10bS)-3-acetyl-2-(4-bromophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile

Cat. No.: B11103021
M. Wt: 418.3 g/mol
InChI Key: QZTGGLZTFOWWSU-ACRUOGEOSA-N
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Description

(2R,3R,10BS)-3-ACETYL-2-(4-BROMOPHENYL)-1-CYANO-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE is a complex organic compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a cyano group, and a dihydropyrroloisoquinoline core, making it an interesting subject for chemical synthesis and application studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,10BS)-3-ACETYL-2-(4-BROMOPHENYL)-1-CYANO-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydropyrroloisoquinoline Core: This step involves the cyclization of a suitable precursor, such as a bromophenyl-substituted amine, under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Addition of the Cyano Group: The cyano group is typically introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,10BS)-3-ACETYL-2-(4-BROMOPHENYL)-1-CYANO-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2R,3R,10BS)-3-ACETYL-2-(4-BROMOPHENYL)-1-CYANO-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R,3R,10BS)-3-ACETYL-2-(4-BROMOPHENYL)-1-CYANO-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,3R,10BS)-3-ACETYL-2-(4-BROMOPHENYL)-1-CYANO-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C22H16BrN3O

Molecular Weight

418.3 g/mol

IUPAC Name

(2R,3R,10bS)-3-acetyl-2-(4-bromophenyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile

InChI

InChI=1S/C22H16BrN3O/c1-14(27)20-19(16-6-8-17(23)9-7-16)22(12-24,13-25)21-18-5-3-2-4-15(18)10-11-26(20)21/h2-11,19-21H,1H3/t19-,20-,21-/m0/s1

InChI Key

QZTGGLZTFOWWSU-ACRUOGEOSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C([C@H]2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=C(C=C4)Br

Canonical SMILES

CC(=O)C1C(C(C2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=C(C=C4)Br

Origin of Product

United States

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